molecular formula C7H13NO2Si B15330900 3-Methoxy-4-(trimethylsilyl)isoxazole

3-Methoxy-4-(trimethylsilyl)isoxazole

Cat. No.: B15330900
M. Wt: 171.27 g/mol
InChI Key: UBUPTQRIAOPOQZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trimethylsilyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a trimethylsilyl group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trimethylsilyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of an α,β-acetylenic oxime with a trimethylsilyl-substituted alkyne under the catalysis of copper (I) chloride (CuCl) or ruthenium (II) complexes . The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trimethylsilyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(trimethylsilyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trimethylsilyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-(trimethylsilyl)isoxazole
  • 3-Methoxy-5-(trimethylsilyl)isoxazole
  • 4-(Trimethylsilyl)isoxazole

Uniqueness

3-Methoxy-4-(trimethylsilyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2Si

Molecular Weight

171.27 g/mol

IUPAC Name

(3-methoxy-1,2-oxazol-4-yl)-trimethylsilane

InChI

InChI=1S/C7H13NO2Si/c1-9-7-6(5-10-8-7)11(2,3)4/h5H,1-4H3

InChI Key

UBUPTQRIAOPOQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC=C1[Si](C)(C)C

Origin of Product

United States

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